

Navigating the Solubility Landscape of 5-(Diethylamino)pentan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-(Diethylamino)pentan-1-ol

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This in-depth technical guide explores the solubility of **5-(diethylamino)pentan-1-ol** in various organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly accessible literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's solubility. This methodology provides a robust framework for solvent selection and formulation development in research and pharmaceutical applications.

Executive Summary

5-(Diethylamino)pentan-1-ol, a versatile amino alcohol, is generally characterized as soluble in water and common organic solvents.^[1] However, for specialized applications in drug development and chemical synthesis, a more nuanced, quantitative understanding of its solubility is crucial. This guide bridges the current information gap by providing predicted solubility data based on the well-established Hansen Solubility Parameter (HSP) model. The HSP methodology allows for the characterization of a solute's and a solvent's intermolecular forces, enabling a prediction of their mutual affinity.

Predicted Solubility of 5-(Diethylamino)pentan-1-ol

The solubility of **5-(diethylamino)pentan-1-ol** has been predicted for a range of common organic solvents using the Hansen Solubility Parameter (HSP) distance. The HSP values for 5-

(diethylamino)pentan-1-ol were calculated using a group contribution method. A smaller HSP distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

Solvent	Hansen Dispersion (δD) (MPa ^{0.5})	Hansen Polar (δP) (MPa ^{0.5})	Hansen Hydrogen Bonding (δH) (MPa ^{0.5})	Predicted HSP Distance (Ra) from 5-(Diethylamino)pentan-1-ol	Predicted Relative Solubility
5-(Diethylamino)pentan-1-ol (Calculated)	16.5	6.5	11.1	-	-
n-Hexane	14.9	0.0	0.0	11.8	Poor
Toluene	18.0	1.4	2.0	9.8	Moderate
Diethyl Ether	14.5	2.9	5.1	7.0	Good
Acetone	15.5	10.4	7.0	6.0	Good
Ethyl Acetate	15.8	5.3	7.2	4.6	Very Good
Isopropanol	15.8	6.1	16.4	5.4	Good
Ethanol	15.8	8.8	19.4	8.8	Moderate
Methanol	15.1	12.3	22.3	11.9	Poor
Chloroform	17.8	3.1	5.7	6.3	Good
Dichloromethane	18.2	6.3	6.1	5.4	Good

Disclaimer: The solubility data presented in this table are predicted values based on a theoretical model and have not been experimentally verified. These predictions should be used as a guide for solvent screening and further experimental validation is highly recommended.

Methodologies

Hansen Solubility Parameter (HSP) Theory

Hansen Solubility Parameters are a widely used tool for predicting the solubility of materials in various solvents.[2][3] The underlying principle is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

- δD (Dispersion forces): Arising from atomic interactions.
- δP (Polar forces): Arising from dipole moments.
- δH (Hydrogen bonding forces): Arising from the donation and acceptance of protons.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these three parameters.[2] The distance (R_a) between a solute and a solvent in this space is a measure of their affinity. A smaller distance implies a higher likelihood of solubility. The distance is calculated using the following equation:

$$R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$

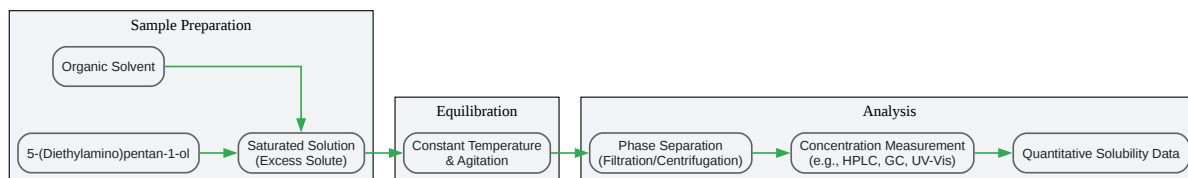
Where subscripts 1 and 2 refer to the solute and solvent, respectively.

Calculation of HSP for 5-(Diethylamino)pentan-1-ol

In the absence of experimentally determined HSP values for **5-(diethylamino)pentan-1-ol**, a group contribution method was employed for their estimation. This method calculates the HSP values by summing the contributions of the individual functional groups within the molecule. The following functional groups were identified in **5-(diethylamino)pentan-1-ol**: -CH₃, -CH₂-, -N< (tertiary amine), and -OH (alcohol). The contributions for these groups were sourced from established literature and software.

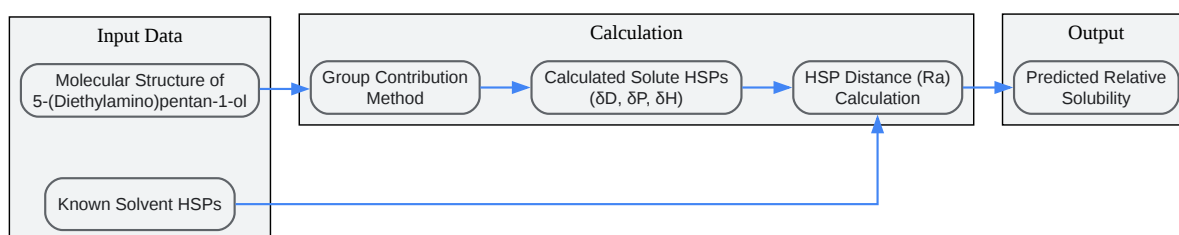
Experimental and Predictive Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for both experimental solubility determination and the predictive approach used in this guide.



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Caption: Experimental workflow for determining the solubility of a compound.



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Caption: Predictive workflow for estimating solubility using Hansen Solubility Parameters.

Conclusion

While experimental data remains the gold standard, predictive models like Hansen Solubility Parameters offer a valuable and efficient tool for screening and prioritizing solvents in the early stages of research and development. The predicted solubility data and the outlined methodologies in this guide provide a foundational understanding of the solubility characteristics of **5-(diethylamino)pentan-1-ol**, empowering researchers to make more

informed decisions in their formulation and synthesis efforts. Further experimental work is encouraged to validate and refine these predictions.

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